
7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide
Overview
Description
7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features a benzofuran core substituted with a methoxy group at the 7-position and a thiophen-3-ylmethyl group at the nitrogen of the carboxamide.
Mechanism of Action
Target of Action
Benzofuran and thiophene derivatives have been found to bind with high affinity to multiple receptors . They are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran and thiophene derivatives generally work by interacting with their targets and causing changes that lead to their biological effects .
Biochemical Pathways
Benzofuran and thiophene derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Benzofuran and thiophene derivatives have been shown to have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have demonstrated strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These properties suggest that this compound could be a valuable therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes, leading to altered cellular functions . These interactions highlight the potential of this compound as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that benzofuran derivatives exhibit stability and degradation patterns that influence their long-term effects on cellular function . For instance, the stability of this compound may affect its efficacy in in vitro and in vivo studies, making it essential to consider these temporal effects when designing experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit threshold effects, with varying degrees of efficacy and toxicity at different doses . High doses of this compound may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions suggest that this compound may play a role in modulating metabolic pathways, making it a potential target for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action of this compound and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, in this case, thiophen-3-ylmethylamine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzofuran core, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide exhibits significant anticancer activity. It has been shown to affect various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest : It causes cell cycle disruption, particularly in the S-phase, inhibiting cancer cell proliferation.
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
- Potential Antifungal Effects : Preliminary studies suggest activity against certain fungal strains.
Anticancer Studies
In vitro studies have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects. For instance:
Cell Line | IC50 Value (µg/mL) |
---|---|
HepG2 (liver cancer) | 1.80 |
MCF-7 (breast cancer) | 1.95 |
Antimicrobial Activity
Research has shown that the compound exhibits antimicrobial effects comparable to established antibiotics:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the benzofuran core.
- Introduction of the thiophene moiety via nucleophilic substitution.
- Finalization through carboxamide formation under optimized conditions to ensure high yield and purity.
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the methoxy and thiophen-3-ylmethyl substitutions.
7-methoxybenzofuran: Similar structure but without the thiophen-3-ylmethyl group.
Thiophen-3-ylmethylbenzofuran: Lacks the methoxy group.
Uniqueness: 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is unique due to the presence of both the methoxy and thiophen-3-ylmethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Biological Activity
7-Methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives class. Its unique structural features, including a methoxy group and a thiophene moiety, suggest potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer, neuroprotective, antimicrobial properties, and biochemical interactions.
Structural Characteristics
The compound can be characterized by the following structural formula:
This structure incorporates a benzofuran core, which is known for various biological activities, and a thiophene ring that may enhance its pharmacological profile.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.46 |
Hep-2 | 3.25 |
P815 | 17.82 |
These findings suggest that the compound may serve as a lead in developing novel anticancer agents .
2. Neuroprotective Effects
A study evaluating neuroprotective properties found that derivatives of benzofuran, including this compound, demonstrated protective effects against NMDA-induced excitotoxicity in neuronal cultures. The compound's neuroprotective action was comparable to memantine, a known NMDA antagonist, indicating its potential for treating neurodegenerative conditions .
3. Antimicrobial Activity
The antimicrobial activity of this compound has been assessed against various bacterial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
---|---|
B. subtilis | 4.69 |
S. aureus | 5.64 |
E. coli | 8.33 |
C. albicans | 16.69 |
These results indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit sodium ion influx in myocardial conduction fibers, which may contribute to its cardioprotective effects.
- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate apoptosis and cell proliferation, enhancing its anticancer properties.
Case Studies
Several studies have focused on synthesizing and evaluating derivatives of benzofuran compounds for their biological activities:
- Neuroprotective Study : A series of benzofuran derivatives were synthesized and evaluated for neuroprotective effects against excitotoxicity in rat cortical neurons. Among them, compounds with specific substitutions exhibited significant protective effects at concentrations comparable to established drugs .
- Antimicrobial Evaluation : A comprehensive study on the antimicrobial properties of benzofuran derivatives highlighted their efficacy against multiple pathogens, providing insights into structure-activity relationships that could guide future drug design .
Properties
IUPAC Name |
7-methoxy-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-18-12-4-2-3-11-7-13(19-14(11)12)15(17)16-8-10-5-6-20-9-10/h2-7,9H,8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAAEHJSNZADLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.